molecular formula C11H17ClN2O B127617 1-(4-Methoxyphenyl)piperazine hydrochloride CAS No. 84145-43-7

1-(4-Methoxyphenyl)piperazine hydrochloride

Cat. No. B127617
CAS RN: 84145-43-7
M. Wt: 228.72 g/mol
InChI Key: HFJDUYKRPHHPAX-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)piperazine hydrochloride” is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .


Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular formula of “1-(4-Methoxyphenyl)piperazine hydrochloride” is C11H16N2O • 2HCl . The InChi Code is InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-10 (3-5-11)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H . The SMILES string is COC1=CC=C (N2CCNCC2)C=C1.Cl.Cl .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (30 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) . The λmax is at 204, 241, 294 nm .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

  • HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) synthesized and evaluated analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for inhibiting HIV-1 reverse transcriptase. Some analogues were found to be significantly more potent than the parent compound (Romero et al., 1994).

Serotonin Antagonist Activity

  • 5-HT1A Serotonin Antagonist : Raghupathi et al. (1991) studied 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a high affinity ligand for 5-HT1A serotonin receptors, and its analogues to improve selectivity (Raghupathi et al., 1991).

Alpha-Adrenoceptor Affinity

  • Alpha-Adrenoceptor Antagonistic Properties : Marona et al. (2011) synthesized a series of 1,4-substituted piperazine derivatives and evaluated their affinity towards alpha 1- and alpha 2-adrenoceptors (Marona et al., 2011).

Anticonvulsant Activity

  • Anticonvulsant Compounds : Aytemir et al. (2010) synthesized a series of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives including 1-(4-methoxyphenyl)piperazine derivatives as potential anticonvulsant compounds (Aytemir et al., 2010).

PET Imaging

  • PET Imaging Studies : Plenevaux et al. (2000) used a radiolabeled antagonist, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, for studying serotonergic neurotransmission with positron emission tomography (Plenevaux et al., 2000).

Electrochemical Characterization

  • Electrochemical Analysis : Milanesi et al. (2021) described the electrochemical behavior and voltammetric determination of aryl piperazines including 1-(4-methoxyphenyl)piperazine (Milanesi et al., 2021).

Designer Drug Metabolism

  • Designer Drug Metabolism : Staack and Maurer (2003) conducted studies on the toxicological analysis of 1-(4-methoxyphenyl)piperazine in rat urine using gas chromatography-mass spectrometry (Staack & Maurer, 2003).

Safety And Hazards

“1-(4-Methoxyphenyl)piperazine hydrochloride” causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-(4-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDUYKRPHHPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-47-5, 84145-43-7
Record name Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38869-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=84145-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50480212
Record name 1-(4-methoxyphenyl)piperazine hydrochloride
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Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)piperazine hydrochloride

CAS RN

38869-47-5, 70849-64-8, 84145-43-7
Record name Piperazine, dihydrochloride
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Record name 1-(4-methoxyphenyl)piperazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225
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Record name 1-(4-methoxyphenyl)piperazinium chloride
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Record name 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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